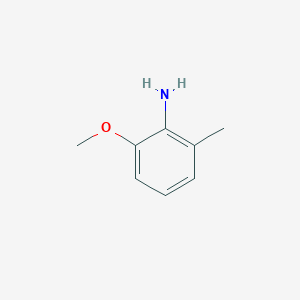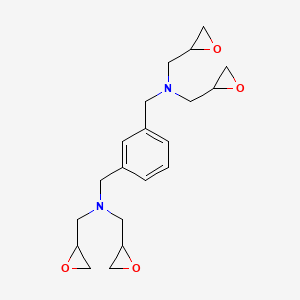
Boric Acid Tris(hexafluoroisopropyl) Ester
Overview
Description
Boric acid tris(hexafluoroisopropyl) ester, also known as BTHF, is a fluorinated boron compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in organic solvents such as alcohols and ethers. BTHF has a boiling point of 160°C, a melting point of -63°C, and a density of 2.3 g/cm3. BTHF is a useful reagent for organic synthesis and has a wide range of applications in the fields of chemistry, biology, and biochemistry.
Scientific Research Applications
Amide Formation via Amidation Reactions
The reaction of hexafluoroisopropyl esters with amines leads to efficient amidation. This solvent-free approach allows for rapid amide bond formation, making it useful in peptide synthesis, drug discovery, and bioconjugation. The resulting amides find applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Boric Acid Tris(hexafluoroisopropyl) Ester is a versatile compound used in organic synthesis . It is often used as a catalyst or reagent in various reactions . The primary targets of this compound are the reactant molecules in the reactions it catalyzes or participates in.
Mode of Action
The compound interacts with its targets by facilitating the formation of new bonds or the breaking of existing ones. This can lead to significant changes in the structure and properties of the target molecules .
Biochemical Pathways
Boric Acid Tris(hexafluoroisopropyl) Ester is involved in several biochemical pathways, including the synthesis of fluorinated compounds and the catalysis of olefin polymerization and aromatic compound boronation . These pathways can have various downstream effects, depending on the specific reactions and the molecules involved.
Result of Action
The molecular and cellular effects of Boric Acid Tris(hexafluoroisopropyl) Ester’s action depend on the specific reactions it is involved in. For example, in the synthesis of fluorinated compounds, it can help incorporate fluorine atoms into the target molecules, altering their properties .
Action Environment
The action, efficacy, and stability of Boric Acid Tris(hexafluoroisopropyl) Ester can be influenced by various environmental factors. For instance, the presence of moisture can lead to its decomposition . Therefore, it is typically stored under an inert gas and in a cool, dry place .
properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BF18O3/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMBIWYUVPAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BF18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6919-80-8 | |
| Record name | Tris(2H-hexafluoroisopropyl) borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)


![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)

